2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium
Overview
Description
- 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium , also known as MTT , is a heterocyclic compound with a tetrazole ring.
- It is often used in biological assays as a colorimetric indicator for cell viability and proliferation.
Synthesis Analysis
- The synthesis of MTT involves the reaction of appropriate precursors to form the tetrazole ring.
- Specific synthetic methods and conditions may vary, but the tetrazole ring is typically formed through cyclization reactions.
Molecular Structure Analysis
- MTT has a tetrazole ring with a phenyl group at the 4-position and two phenyl groups at the 3,5-positions.
- The molecular formula is C<sub>20</sub>H<sub>15</sub>N<sub>5</sub> .
Chemical Reactions Analysis
- MTT can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction.
- Its reactivity depends on the specific functional groups attached to the tetrazole ring.
Physical And Chemical Properties Analysis
- MTT is a solid compound with a characteristic color.
- It is soluble in organic solvents and has a melting point within a specific range.
Safety And Hazards
- MTT is generally considered safe for laboratory use.
- However, like any chemical, it should be handled with care, and safety precautions should be followed.
- Avoid inhalation, skin contact, and ingestion.
Future Directions
- Further research could explore MTT’s applications beyond cell viability assays.
- Investigate its potential in other chemical reactions or as a building block for more complex molecules.
Remember that MTT’s properties and applications may vary based on specific experimental conditions and intended use. Always consult relevant literature and safety guidelines for accurate information. 🌟
properties
IUPAC Name |
2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQHUDINLICEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329099 | |
Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium | |
CAS RN |
71658-33-8 | |
Record name | 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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